9,10-Anthracenedione, 1-hydroxy-4-[(4-methoxyphenyl)amino]-
Overview
Description
9,10-Anthracenedione, 1-hydroxy-4-[(4-methoxyphenyl)amino]- is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles. The compound is also referred to as Disperse Violet 57 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-hydroxy-4-[(4-methoxyphenyl)amino]- typically involves the reaction of 9,10-anthracenedione with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to maximize yield and purity. The process involves large-scale reactors and precise control of reaction parameters to ensure consistency and quality of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as acids or bases to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
9,10-Anthracenedione, 1-hydroxy-4-[(4-methoxyphenyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized as a colorant in textiles, plastics, and other materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. In biological systems, it can bind to cellular components, altering their function and leading to various physiological effects. The exact mechanism of action depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 9,10-Anthracenedione, 1-amino-4-hydroxy-
- 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-
- 9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]-
Comparison: Compared to its similar compounds, 9,10-Anthracenedione, 1-hydroxy-4-[(4-methoxyphenyl)amino]- is unique due to its specific functional groups, which confer distinct chemical and physical properties. These differences make it particularly suitable for certain applications, such as its use as a dye in textiles .
Properties
IUPAC Name |
1-hydroxy-4-(4-methoxyanilino)anthracene-9,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-26-13-8-6-12(7-9-13)22-16-10-11-17(23)19-18(16)20(24)14-4-2-3-5-15(14)21(19)25/h2-11,22-23H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUQNDPKAFJWBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066907 | |
Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methoxyphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23552-76-3 | |
Record name | 1-Hydroxy-4-[(4-methoxyphenyl)amino]-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23552-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxy-4-((4-methoxyphenyl)amino)-9,10-anthracenedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023552763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methoxyphenyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methoxyphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-4-[(4-methoxyphenyl)amino]anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-HYDROXY-4-((4-METHOXYPHENYL)AMINO)-9,10-ANTHRACENEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8LIZ11F4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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